molecular formula C26H35NO3 B13441993 (R)-5-Hydroxymethyl Tolterodine Methacrylate

(R)-5-Hydroxymethyl Tolterodine Methacrylate

Cat. No.: B13441993
M. Wt: 409.6 g/mol
InChI Key: LOCFHEXUJQYDFL-HSZRJFAPSA-N
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Description

®-5-Hydroxymethyl Tolterodine Methacrylate is a chemical compound that combines the pharmacological properties of tolterodine with the functional group of methacrylate. Tolterodine is known for its use in treating overactive bladder by acting as a muscarinic receptor antagonist. The methacrylate group allows for polymerization, making this compound useful in various applications, including medical and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Hydroxymethyl Tolterodine Methacrylate typically involves the following steps:

    Synthesis of Tolterodine: Tolterodine is synthesized through a series of reactions starting from benzyl chloride and diisopropylamine, followed by a Grignard reaction with p-cresol.

    Hydroxymethylation: The tolterodine is then hydroxymethylated to introduce the hydroxymethyl group.

    Methacrylation: The final step involves the reaction of the hydroxymethyl tolterodine with methacrylic anhydride under basic conditions to form ®-5-Hydroxymethyl Tolterodine Methacrylate.

Industrial Production Methods

Industrial production of ®-5-Hydroxymethyl Tolterodine Methacrylate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of tolterodine using automated reactors.

    Purification: Purification of the intermediate hydroxymethyl tolterodine through crystallization or chromatography.

    Methacrylation: Large-scale methacrylation using industrial-grade methacrylic anhydride and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-5-Hydroxymethyl Tolterodine Methacrylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methacrylate group can undergo substitution reactions, particularly in polymerization processes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Radical initiators like azobisisobutyronitrile (AIBN) are used in polymerization reactions.

Major Products

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Alcohols.

    Polymerization Products: Polymers with methacrylate backbones.

Scientific Research Applications

®-5-Hydroxymethyl Tolterodine Methacrylate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

    Biology: Studied for its interactions with biological systems, particularly in drug delivery systems.

    Medicine: Explored for its potential in creating biocompatible materials for medical implants and devices.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of ®-5-Hydroxymethyl Tolterodine Methacrylate involves its interaction with muscarinic receptors. The compound acts as a competitive antagonist, inhibiting bladder contraction and reducing detrusor pressure. The methacrylate group allows it to be incorporated into polymers, which can be used in various applications, including controlled drug release systems.

Comparison with Similar Compounds

Similar Compounds

    Tolterodine: The parent compound, used primarily for treating overactive bladder.

    Fesoterodine: Another muscarinic receptor antagonist with similar pharmacological properties.

    Methacrylate Monomers: Compounds like methyl methacrylate and ethyl methacrylate used in polymer synthesis.

Uniqueness

®-5-Hydroxymethyl Tolterodine Methacrylate is unique due to its dual functionality. It combines the pharmacological effects of tolterodine with the polymerizable methacrylate group, making it versatile for both medical and industrial applications.

Properties

Molecular Formula

C26H35NO3

Molecular Weight

409.6 g/mol

IUPAC Name

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylprop-2-enoate

InChI

InChI=1S/C26H35NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,19-20,23,28H,1,14-15,17H2,2-6H3/t23-/m1/s1

InChI Key

LOCFHEXUJQYDFL-HSZRJFAPSA-N

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C

Origin of Product

United States

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